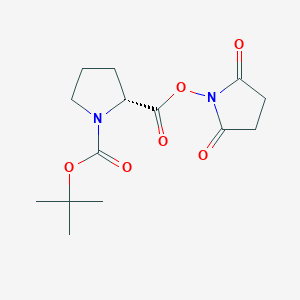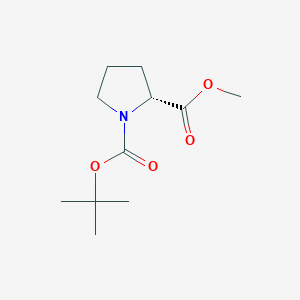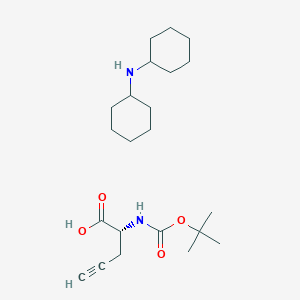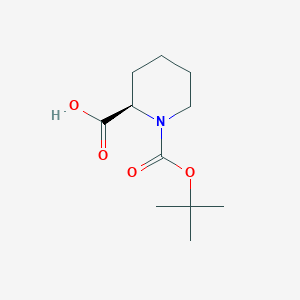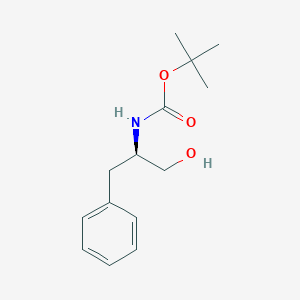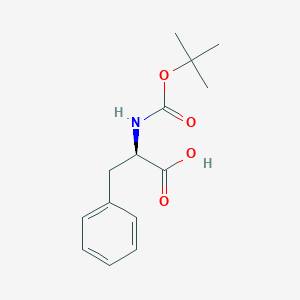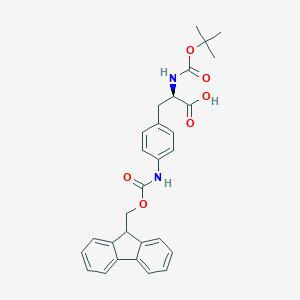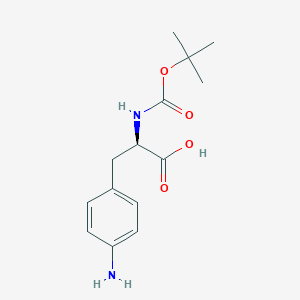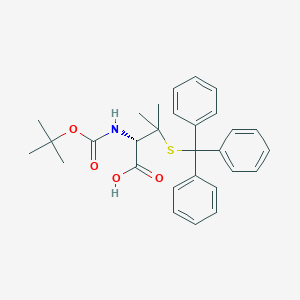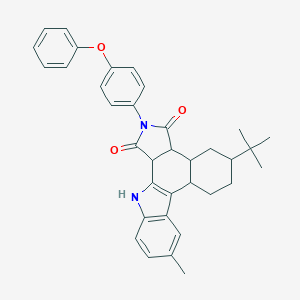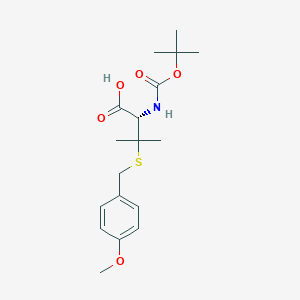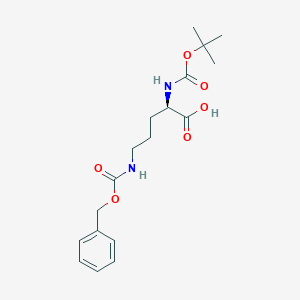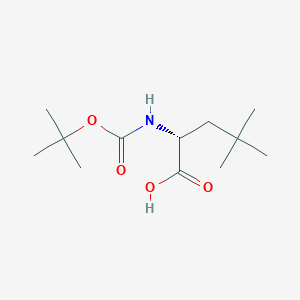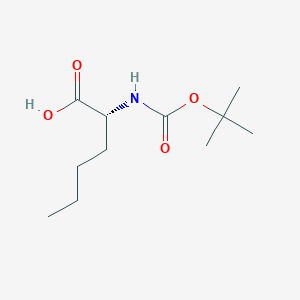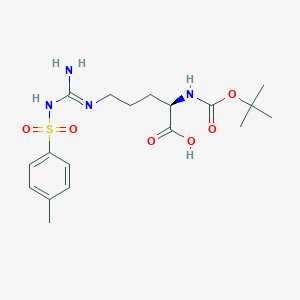
Boc-D-glutamine
Descripción general
Descripción
Boc-D-glutamine is a D type stereoisomer of glutamine, which is one of the 20 amino acids encoded by the standard genetic code . It is an N-Boc-protected form of D-Glutamine . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular formula of Boc-D-glutamine is C10H18N2O5 . The InChI key is ZDXPYRJPNDTMRX-GSVOUGTGSA-N .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
Boc-D-glutamine has a molecular weight of 246.26 . It appears as a white crystalline powder . It is soluble in water . The melting point is 117-119°C .Aplicaciones Científicas De Investigación
- Cell-Free Glutamine Biosensor: A paper-based, colorimetric test is developed using genetic and metabolic engineering to improve signal resolution. Results: The biosensor provides a low-cost, portable method for glutamine diagnostics with high signal strength and resolution .
- Static Gravimetric Method: The solubility of Boc-D-glutamine is measured in different solvents at multiple temperatures. Results: The study provides valuable data on the solubility of Boc-D-glutamine, which can inform its use in pharmaceuticals .
- Enzymatic Catalysis: Specific enzymes are used to catalyze the formation of Boc-D-glutamine from precursors. Results: This method offers a sustainable and efficient way to produce Boc-D-glutamine on a large scale .
- Food Analysis: Advanced analytical techniques are used to detect and quantify Boc-D-glutamine in various food samples. Results: The findings help in understanding the role of D-glutamine isomers in food chemistry and human nutrition .
- Neuronal Culture Experiments: Neuronal cells are cultured with Boc-D-glutamine to assess its impact on cell signaling and neurotransmitter release. Results: The application has provided insights into the regulation of neurotransmitter synthesis and potential therapeutic targets for neurological disorders .
- In Vivo Studies: Animal models are used to study the impact of Boc-D-glutamine on immune responses. Results: Studies have shown that glutamine is crucial for the proliferation and function of immune cells, influencing the body’s response to pathogens .
- Fermentation Process Optimization: The fermentation conditions are optimized for the efficient conversion of Boc-D-glutamine into desired products. Results: This has led to the development of more efficient and cost-effective industrial processes for producing amino acids and related compounds .
- Pharmacokinetic Studies: The compound’s role in drug metabolism and distribution is analyzed. Results: The research has contributed to the creation of new drugs with improved efficacy and safety profiles .
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYDCGZZSTUBC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-glutamine | |
CAS RN |
61348-28-5 | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



